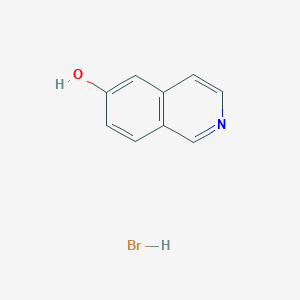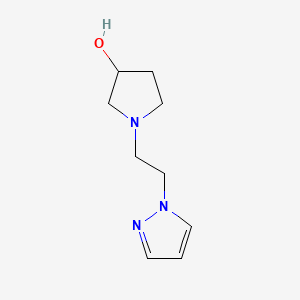
1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol” is a complex organic molecule that contains a pyrazole ring and a pyrrolidine ring. Pyrazole is a heterocyclic aromatic organic compound, a five-membered ring with two nitrogen atoms. Pyrrolidine is a heterocyclic organic compound, a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrazole ring and a pyrrolidine ring connected by an ethyl group. The exact structure, including the positions of any possible functional groups, would depend on the specific synthesis process .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyrazole and pyrrolidine rings. Both of these structures are common in medicinal chemistry and are known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds containing pyrazole and pyrrolidine rings are likely to be solid at room temperature .Scientific Research Applications
Catalytic Applications
Compounds related to 1-(2-(1H-pyrazol-1-yl)ethyl)pyrrolidin-3-ol, such as those featuring (pyrazolyl)ethyl)pyridine moieties, have been utilized in the catalytic asymmetric transfer hydrogenation of ketones. These compounds, when complexed with metals like Fe(II) and Ni(II), have shown significant activity in the transfer hydrogenation processes, indicating potential utility in synthetic chemistry for the reduction of ketones to alcohols under mild conditions (Magubane et al., 2017).
Material Science
In material science, pyrazolylpyridine derivatives have been synthesized for use in organic light-emitting diodes (OLEDs). These compounds serve as host materials that can significantly influence the performance of OLEDs, including their efficiency and the quality of light emitted. This demonstrates the compound's potential applicability in the development of electronic and photonic devices, suggesting that similar structural analogs could be explored for such applications (Li et al., 2016).
Organic Synthesis
Moreover, related chemical structures have been explored for their utility in the synthesis of complex organic molecules. For instance, pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated for their potential biomedical applications. Such compounds, due to their heterocyclic nature, are of interest in medicinal chemistry for the development of new therapeutic agents (Donaire-Arias et al., 2022).
Catalysis and Polymerization
Research has also focused on the use of pyrazolyl and pyridine compounds in catalysis, particularly in the oligomerization of ethylene to produce polymers. Such studies highlight the potential of these compounds in industrial catalysis, offering routes to valuable polymer materials through ethylene oligomerization (Nyamato et al., 2015).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . They have been shown to be cytotoxic to several human cell lines and have been used in the treatment of different types of cancer .
Mode of Action
It’s known that pyrazole derivatives can interact with various cellular targets leading to cytotoxic effects .
Biochemical Pathways
Pyrazole derivatives have been shown to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
A related compound was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Some pyrazole derivatives have been demonstrated to be cytotoxic on several human cell lines .
Action Environment
Environmental factors such as ph can influence the solubility and therefore the bioavailability of related compounds .
properties
IUPAC Name |
1-(2-pyrazol-1-ylethyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O/c13-9-2-5-11(8-9)6-7-12-4-1-3-10-12/h1,3-4,9,13H,2,5-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWWICKAFCBUHO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CCN2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

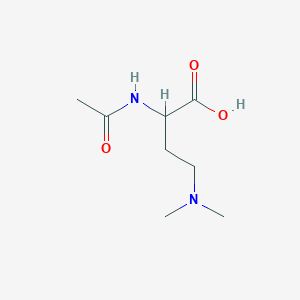
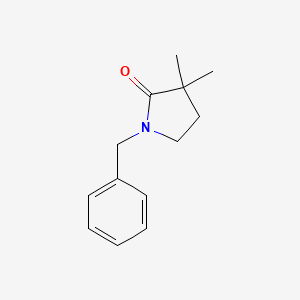
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2377932.png)
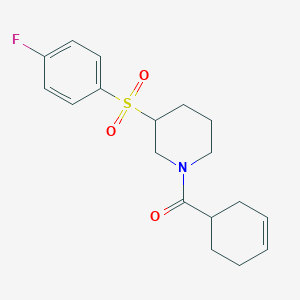

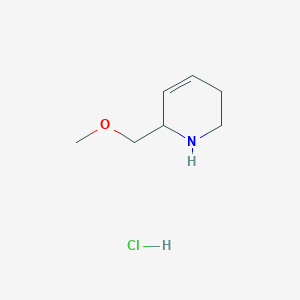
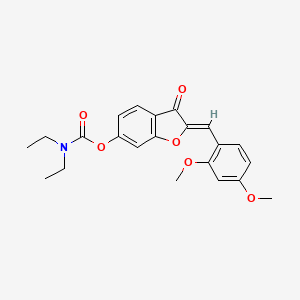
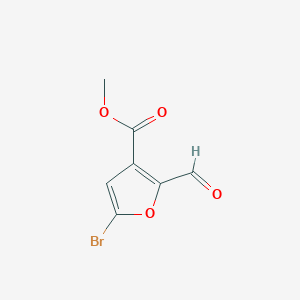
![1-methyl-2-oxo-N-(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2377941.png)
![methyl 3-(4-bromo-2-fluorophenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2377942.png)

![8-(3,4-dimethoxyphenethyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2377947.png)
![2-[(4-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B2377949.png)
